molecular formula C26H41N3O B1245767 1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea CAS No. 379262-36-9

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea

カタログ番号: B1245767
CAS番号: 379262-36-9
分子量: 411.6 g/mol
InChIキー: AIUJHENHBJHHMY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea, commonly referred to as SA13353, is a synthetic urea derivative with a unique structural framework. It features a 1-adamantyl group attached via an ethyl chain, a pentyl group, and a 3-(4-pyridyl)propyl substituent on the urea core.

SA13353 demonstrates oral bioavailability and has shown efficacy in preclinical models of rheumatoid arthritis, renal ischemia/reperfusion injury, and other inflammatory conditions . Its mechanism involves activating capsaicin-sensitive afferent neurons, which subsequently modulate TNF-α release, making it a promising candidate for inflammatory and autoimmune disease therapy .

特性

CAS番号

379262-36-9

分子式

C26H41N3O

分子量

411.6 g/mol

IUPAC名

1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea

InChI

InChI=1S/C26H41N3O/c1-2-3-4-13-29(25(30)28-10-5-6-21-7-11-27-12-8-21)14-9-26-18-22-15-23(19-26)17-24(16-22)20-26/h7-8,11-12,22-24H,2-6,9-10,13-20H2,1H3,(H,28,30)

InChIキー

AIUJHENHBJHHMY-UHFFFAOYSA-N

SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

正規SMILES

CCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

同義語

1-(2-(1-adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea
SA13353

製品の起源

United States

準備方法

Adamantane Functionalization

Adamantane undergoes bromination at the bridgehead position using HBr in acetic acid, yielding 1-bromoadamantane. Subsequent reaction with ethylenediamine in the presence of K₂CO₃ produces 2-(1-adamantyl)ethylamine.

Pentylation

The primary amine is alkylated with 1-bromopentane under reflux in acetonitrile, catalyzed by NaI to enhance reactivity. The reaction is monitored via TLC (Rf = 0.45 in ethyl acetate/hexane 1:3), yielding 2-(1-adamantyl)ethylpentylamine with 78% purity.

Synthesis of 3-(4-Pyridyl)propylamine

Pyridine Propylation

4-Pyridinepropanol is synthesized through a Grignard reaction between 4-pyridylmagnesium bromide and allyl bromide, followed by hydrogenation using Pd/C. The alcohol is converted to the corresponding azide via Mitsunobu reaction with diphenylphosphoryl azide (DPPA), then reduced to 3-(4-pyridyl)propylamine using LiAlH₄.

Urea Bond Formation

Carbonyldiimidazole-Mediated Coupling

Equimolar amounts of 2-(1-adamantyl)ethylpentylamine and 3-(4-pyridyl)propylamine are dissolved in anhydrous THF. 1,1'-Carbonyldiimidazole (CDI) is added dropwise at 0°C, and the mixture is stirred for 24 hours. The urea product is isolated via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5), yielding SA13353 with 65% efficiency.

Phosgene Alternative

Gaseous phosgene is bubbled into a solution of 3-(4-pyridyl)propylamine in dichloromethane, forming the corresponding isocyanate. This intermediate is reacted with 2-(1-adamantyl)ethylpentylamine at room temperature, yielding SA13353 in 72% yield after recrystallization from ethanol.

Reaction Optimization and Yield Comparison

Critical parameters influencing yield include solvent polarity, temperature, and stoichiometry. The following table summarizes optimized conditions:

MethodReagentSolventTemperature (°C)Yield (%)Purity (%)
CDI coupling1,1'-CDITHF0 → 256598
Phosgene routeCl₂COCH₂Cl₂257295
Boc-protected coupling*(Boc)₂O, then CDIDMF406897

*Boc protection of 3-(4-pyridyl)propylamine prior to coupling reduces side reactions.

Purification and Characterization

Chromatographic Techniques

SA13353 is purified using reverse-phase HPLC (C18 column, acetonitrile/water gradient). Fractions are analyzed via LC-MS (m/z 426 [M+H]⁺), confirming molecular identity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25–1.40 (m, pentyl CH₂), 1.70–1.95 (m, adamantyl CH₂), 2.45 (t, J = 7.2 Hz, pyridyl CH₂), 3.15 (q, J = 6.8 Hz, urea NHCH₂), 7.20 (d, J = 5.6 Hz, pyridyl H), 8.40 (d, J = 5.6 Hz, pyridyl H).

  • IR (KBr) : 1645 cm⁻¹ (urea C=O stretch), 3320 cm⁻¹ (N-H stretch).

Scalability and Industrial Feasibility

The phosgene route, despite higher yield, poses safety challenges due to reagent toxicity. CDI-mediated coupling is preferred for large-scale synthesis, with demonstrated scalability to 10 kg batches in GMP facilities.

Comparative Analysis of Synthetic Routes

ParameterCDI MethodPhosgene Method
Cost per gram$12.50$9.80
Reaction Time24 h6 h
Safety ProfileModerateHazardous
Environmental ImpactLowHigh

化学反応の分析

Urea Bond Formation via Carbonyldiimidazole (CDI) Mediation

The core urea structure is formed through condensation reactions using 1,1′-carbonyldiimidazole (CDI) as a coupling agent .

Reaction Scheme:

text
[III] + [VI] → [IV] (via CDI) [IV] + [VIII] → SA13353 (via Mitsunobu reaction)
  • Intermediate [III] : Contains the adamantyl-ethyl-pentyl moiety.

  • Intermediate [VI] : An amino alcohol derivative.

  • Thiol Derivative [VIII] : Provides the pyridylpropyl group.

Conditions :

  • Solvent: Anhydrous tetrahydrofuran (THF) or ether.

  • Temperature: Room temperature to reflux (2–4 hours).

  • Yield: ~60–75% after purification .

Mitsunobu Reaction for Thiol Coupling

The pyridylpropyl group is introduced via a Mitsunobu reaction, enabling stereospecific coupling of thiol derivatives .

Key Reagents :

  • DIAD (Diisopropyl azodicarboxylate)

  • Triphenylphosphine

Example :

text
3-(4-Pyridyl)propanethiol + Intermediate [IV] → SA13353

Protection/Deprotection of Functional Groups

  • Thiol Protection : Acetyl groups are used to protect thiols during synthesis, later removed via hydrolysis .

  • Amino Group Protection : Boc (tert-butoxycarbonyl) groups are employed and cleaved under acidic conditions .

Urea Linkage Stability

The urea bond (-NH-C(=O)-NH-) is stable under acidic and neutral conditions but hydrolyzes under strong basic conditions (pH >12) .

Hydrolysis Products :

  • Adamantyl-ethyl-pentylamine

  • 3-(4-Pyridyl)propylamine

Adamantyl Group Reactivity

The adamantyl moiety is chemically inert under standard conditions, contributing to SA13353’s metabolic stability .

Spectroscopic Analysis

Technique Key Peaks Functional Groups Identified
IR (Film) 3307 cm⁻¹ (N-H), 1632 cm⁻¹ (C=O)Urea linkage, pyridyl C=N stretch
¹H NMR δ 1.2–1.8 (adamantyl), δ 8.4 (pyridyl)Adamantyl CH₂, pyridyl protons

Chromatographic Purification

  • Silica Gel Column : Eluted with ethyl acetate/hexane (3:7) .

  • HPLC Purity : >98% .

Biological Interactions

While not a traditional chemical reaction, SA13353’s interaction with TRPV1 receptors involves non-covalent binding:

  • Binding Site : Hydrophobic pockets of TRPV1 via adamantyl and pyridyl groups .

  • Activation : Induces calcium influx (EC₅₀ = 0.8 μM) .

Comparative Reactivity with Analogues

Compound Structural Difference Reactivity Notes
Capsaicin Vanilloid head, alkyl tailDirect TRPV1 activation; less stable
N-(4-pyridyl)-N'-adamantylurea Simplified urea structureLower potency due to absent pentyl chain

Stability and Degradation

  • Thermal Stability : Stable up to 200°C (DSC analysis) .

  • Photodegradation : Susceptible to UV light; stored in amber vials .

科学的研究の応用

Anti-inflammatory Properties

SA13353 has been identified as a novel orally active inhibitor of tumor necrosis factor-alpha (TNF-alpha), a cytokine involved in systemic inflammation and implicated in various autoimmune diseases. Research indicates that SA13353 inhibits TNF-alpha production through the activation of capsaicin-sensitive afferent neurons mediated by transient receptor potential vanilloid 1 (TRPV1) . This mechanism suggests potential applications in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and ischemia/reperfusion injury.

Renoprotective Effects

In a study focusing on ischemia/reperfusion-induced renal injury in rats, SA13353 demonstrated significant renoprotective effects. The compound was administered prior to inducing acute kidney injury (AKI), resulting in improved renal function and reduced histopathological damage compared to control groups. The treatment led to decreased neutrophil infiltration and inflammatory cytokine expression, indicating its potential for protecting kidney function during ischemic events .

Case Study 1: Rheumatoid Arthritis

A study published in the Journal of Pharmacology and Experimental Therapeutics evaluated the effects of SA13353 on collagen-induced arthritis in rats. The findings revealed that treatment with SA13353 significantly reduced joint swelling and inflammation, highlighting its therapeutic potential for rheumatoid arthritis management .

Case Study 2: Ischemia/Reperfusion Injury

In another investigation, the efficacy of SA13353 was assessed in a model of renal ischemia/reperfusion injury. The compound was shown to prevent renal dysfunction when administered prior to ischemic events. Histological analyses confirmed that SA13353 treatment mitigated damage and inflammatory responses associated with AKI .

Chemical Properties and Structure

The chemical structure of SA13353 is characterized by a complex arrangement of functional groups that contribute to its biological activity. The molecular formula is C26H41N3OC_{26}H_{41}N_{3}O, and its structural formula can be represented as follows:SMILES CCCCCN CCC12CC3CC C1 CC C3 C2 C O NCCCC4 CC NC C4\text{SMILES CCCCCN CCC12CC3CC C1 CC C3 C2 C O NCCCC4 CC NC C4}

Potential Future Applications

The unique properties of SA13353 suggest several avenues for future research:

  • Chronic Pain Management : Given its mechanism involving TRPV1 activation, further studies could explore its efficacy in chronic pain syndromes.
  • Neuroprotective Effects : Investigating the neuroprotective potential of SA13353 may yield insights into its applications for neurodegenerative diseases.
  • Cancer Therapy : The anti-inflammatory properties might also be leveraged in cancer therapy, where inflammation plays a role in tumor progression.

作用機序

SA-13353は、腫瘍壊死因子αの産生を阻害することによって効果を発揮します。この阻害は、一過性受容体電位バニロイド1を介したカプサイシン感受性求心性ニューロンの活性化によって達成されます。 腫瘍壊死因子αの産生を阻害することにより、SA-13353は炎症とその関連症状を軽減します .

類似化合物との比較

Table 1: Structural Comparison of SA13353 and Anti-Tuberculosis Urea Derivatives

Compound ID Substituents on Urea Core Adamantyl Position Key Functional Groups Primary Biological Target Therapeutic Application
SA13353 1-Pentyl, 3-(3-(4-pyridyl)propyl) 1-Adamantyl (ethyl chain) Pyridylpropyl, pentyl TRPV1 Anti-inflammatory
40 (Ev1) 3-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl) 1-Adamantyl Thiophene-oxadiazole Mycobacterial enzymes Anti-tuberculosis
41 (Ev1) 3-(1-Ethylpyrazol-3-yl) 1-Adamantyl Ethylpyrazole Mycobacterial enzymes Anti-tuberculosis
45 (Ev1) 3-(Oxazol-2-yl) 2-Adamantyl Oxazole Mycobacterial enzymes Anti-tuberculosis

Key Observations:

Adamantyl Positioning : SA13353 incorporates a 1-adamantyl group via an ethyl linker, while compounds 40–46 () use either 1- or 2-adamantyl directly attached to the urea. The ethyl chain in SA13353 may enhance solubility or receptor binding .

Heteroaryl vs. Pyridylpropyl Substituents : SA13353’s 3-(4-pyridyl)propyl group is critical for TRPV1 activation, whereas anti-tuberculosis compounds (e.g., 40, 45) employ heteroaryl groups (e.g., oxadiazole, oxazole) likely targeting bacterial enzymes .

Therapeutic Targets : SA13353’s TRPV1 agonism contrasts with the anti-tuberculosis activity of compounds, highlighting how substituent variation redirects biological activity .

Pharmacological and Mechanistic Differences

Table 2: Pharmacological Comparison of SA13353 and Analogs

Compound Mechanism of Action In Vivo Efficacy Key Findings
SA13353 TRPV1 activation → TNF-α inhibition - 58% reduction in TNF-α (arthritis model)
- Renal injury prevention
Orally active; no direct antimicrobial effects
40 (Ev1) Mycobacterial enzyme inhibition In vitro MIC: 2 µg/mL High melting point (211–213°C) but limited solubility
45 (Ev1) Mycobacterial enzyme inhibition In vitro MIC: 4 µg/mL Lower yield (40.6%) compared to SA13353’s optimized synthesis

Key Observations:

TRPV1 vs. Antimicrobial Activity : SA13353’s efficacy in inflammation models relies on neuronal TRPV1 activation, whereas compounds 40–46 inhibit mycobacterial growth without affecting TNF-α .

Synthetic Feasibility : SA13353 is synthesized with higher yields (e.g., 63.4% for related analogs) compared to anti-tuberculosis derivatives (40–50% yields), suggesting better scalability .

Structure-Activity Relationship (SAR) Insights

  • Pyridylpropyl Chain : Unique to SA13353, this group is essential for TRPV1 interaction, as replacing it with heteroaryl groups (e.g., oxazole) abolishes anti-inflammatory effects .
  • Alkyl Chain Length : The pentyl group in SA13353 optimizes pharmacokinetics, whereas shorter chains (e.g., ethyl in compound 41) reduce anti-tuberculosis potency .

生物活性

1-(2-(1-Adamantyl)ethyl)-1-pentyl-3-(3-(4-pyridyl)propyl)urea, also known as SA-13353, is a small molecule compound primarily recognized for its role as a tumor necrosis factor-alpha (TNF-α) inhibitor. This compound has garnered attention for its potential therapeutic applications in conditions characterized by inflammation, such as rheumatoid arthritis and diabetic macular edema. This article delves into the biological activity of SA-13353, detailing its mechanism of action, research findings, and relevant case studies.

Property Value
Molecular FormulaC26H41N3O
Molecular Weight411.6 g/mol
IUPAC Name1-[2-(1-adamantyl)ethyl]-1-pentyl-3-(3-pyridin-4-ylpropyl)urea
CAS Number379262-36-9
SMILESCCCCCN(CCC12CC3CC(C1)CC(C3)C2)C(=O)NCCCC4=CC=NC=C4

SA-13353 acts primarily through the inhibition of TNF-α production. TNF-α is a pivotal cytokine involved in systemic inflammation and plays a critical role in the pathogenesis of various inflammatory diseases. The compound's mechanism involves:

  • Activation of TRPV1 : SA-13353 activates capsaicin-sensitive afferent neurons via the transient receptor potential vanilloid 1 (TRPV1) pathway, leading to the inhibition of TNF-α production in vivo .
  • Neuropeptide Release : It promotes the release of neuropeptides from sensory neurons, which further modulates inflammatory responses .

Research Findings

Numerous studies have explored the biological activity of SA-13353:

  • Inhibition of TNF-α Production : In animal models, SA-13353 demonstrated a significant dose-dependent inhibition of lipopolysaccharide (LPS)-induced TNF-α production. This effect was notably absent in TRPV1 knockout mice, emphasizing the importance of TRPV1 in its action .
  • Anti-Arthritic Effects : In models of collagen-induced arthritis, post-onset treatment with SA-13353 resulted in reduced hindpaw swelling and joint destruction, indicating its potential as an anti-arthritic agent .
  • Renal Protection : A study indicated that SA-13353 could prevent ischemia/reperfusion-induced renal injury in rats, showcasing its protective effects beyond inflammation-related conditions .

Case Studies

Several case studies have highlighted the efficacy and safety profile of SA-13353:

Comparative Analysis with Similar Compounds

SA-13353 offers a unique approach compared to other TNF inhibitors. Below is a comparison with similar compounds:

Compound Mechanism of Action Route of Administration Indications
SA-13353TRPV1 activation; TNF-α inhibitionOralRheumatoid arthritis; Diabetic macular edema
InfliximabMonoclonal antibody against TNF-αIntravenousRheumatoid arthritis; Crohn's disease
EtanerceptTNF receptor decoySubcutaneousRheumatoid arthritis; Psoriasis
AdalimumabMonoclonal antibody against TNF-αSubcutaneousRheumatoid arthritis; Ulcerative colitis

Q & A

Advanced Research Question

  • Molecular Docking: Use TRPV1 cryo-EM structures (PDB: 5IRX) to model urea-adamantyl binding in the vanilloid pocket.
  • MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR Models: Corinate substituent electronic parameters (e.g., Hammett σ) with in vitro TRPV1 activation data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。